molecular formula C11H13BrClNO B2889152 3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one hydrochloride CAS No. 2228155-84-6

3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one hydrochloride

Cat. No.: B2889152
CAS No.: 2228155-84-6
M. Wt: 290.59
InChI Key: DUPYHFFKBQRSMS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one hydrochloride (CAS: 2228155-84-6) is a cyclobutanone derivative featuring a brominated aromatic ring and an aminomethyl functional group. Its molecular formula is C₁₁H₁₃BrClNO, with a molecular weight of approximately 307.59 g/mol (calculated based on atomic masses). The compound’s structure combines a strained cyclobutane ring with a ketone group, a bromophenyl substituent (providing steric and electronic effects), and a protonated aminomethyl side chain.

Properties

IUPAC Name

3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO.ClH/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11;/h1-4H,5-7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPYHFFKBQRSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(CN)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one hydrochloride exerts its effects involves interactions with specific molecular targets. The aminomethyl group can act as a nucleophile, while the bromophenyl group can participate in electrophilic aromatic substitution reactions. These interactions can modulate biological pathways and lead to desired therapeutic outcomes.

Comparison with Similar Compounds

Structural Differences :

  • Halogen Substitution : Fluorine (atomic radius ~0.64 Å) replaces bromine (atomic radius ~1.14 Å).
  • Molecular Weight: 229.68 g/mol (C₁₁H₁₃ClFNO) vs. 307.59 g/mol for the bromo analog.

Functional Implications :

  • Bromine’s higher polarizability may enhance hydrophobic interactions in biological systems, favoring target binding in drug design .
Property Bromo Derivative (CAS: 2228155-84-6) Fluoro Derivative (CAS: 2409597-10-8)
Molecular Formula C₁₁H₁₃BrClNO C₁₁H₁₃ClFNO
Molecular Weight (g/mol) 307.59 229.68
Halogen Bromine Fluorine
Key Functional Groups Cyclobutanone, aminomethyl, Br-Ph Cyclobutanone, aminomethyl, F-Ph

3-Amino-3-methylcyclobutan-1-one Hydrochloride (CAS: 2089255-22-9)

Structural Differences :

  • Substituent : A methyl group replaces the bromophenyl moiety.
  • Functional Groups : Lacks the aromatic ring and bromine atom.

Functional Implications :

  • The methyl group may decrease steric bulk, enhancing metabolic stability compared to bulkier aryl-substituted analogs .
Property Bromo Derivative (CAS: 2228155-84-6) Methyl Derivative (CAS: 2089255-22-9)
Molecular Formula C₁₁H₁₃BrClNO C₅H₁₀ClNO
Molecular Weight (g/mol) 307.59 135.59
Key Functional Groups Cyclobutanone, aminomethyl, Br-Ph Cyclobutanone, aminomethyl, methyl

1-(2-Bromophenyl)cyclobutan-1-amine Hydrochloride

Structural Differences :

  • Functional Groups : Replaces the ketone with an amine group.
  • Substituent: Retains the 2-bromophenyl moiety but lacks the aminomethyl side chain.

Functional Implications :

  • The amine group increases basicity compared to the ketone-containing analog, altering solubility and reactivity in acidic environments.
Property Target Compound (CAS: 2228155-84-6) 1-(2-Bromophenyl)cyclobutan-1-amine HCl
Molecular Formula C₁₁H₁₃BrClNO C₁₀H₁₁BrClN (estimated)
Key Functional Groups Cyclobutanone, aminomethyl, Br-Ph Cyclobutane amine, Br-Ph

Biological Activity

3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the context of cancer and other diseases associated with apoptosis regulation. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cell viability, and structure-activity relationships (SAR).

  • IUPAC Name : this compound
  • Molecular Formula : C11H12BrClN
  • Molecular Weight : 267.58 g/mol
  • Purity : ≥95% .

The compound has been identified as a potential Bcl-2 protein apoptosis inducer. Bcl-2 proteins are critical regulators of apoptosis, and their inhibition can lead to increased cancer cell death. The mechanism involves the disruption of mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, which are essential for the apoptotic process .

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that this compound can reduce cell viability in human liver cancer cells with IC50 values in the low micromolar range. The structure-activity relationship studies suggest that the presence of the bromophenyl group enhances its potency .

Apoptosis Induction

In a series of experiments, the compound was shown to induce apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase populations, indicating DNA fragmentation typical of apoptotic cells. Additionally, Western blot analysis demonstrated increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .

Structure-Activity Relationship (SAR)

The activity of this compound can be attributed to its structural features:

  • Bromophenyl Group : Enhances lipophilicity and facilitates interaction with cellular membranes.
  • Cyclobutanone Core : Provides a rigid framework that is crucial for binding to target proteins involved in apoptosis.

Table 1 summarizes key findings from SAR studies:

Compound VariantIC50 (µM)Mechanism of Action
3-(Aminomethyl)-3-(2-bromophenyl)...5.0Induces apoptosis via Bcl-2 inhibition
3-(Aminomethyl)-3-(phenyl)...10.0Reduced potency due to lack of bromine
3-(Aminomethyl)-cyclobutanone15.0Loss of phenyl group decreases activity

Case Studies

  • Hepatocellular Carcinoma : A study involving hepatocellular carcinoma cells demonstrated that treatment with this compound led to significant tumor regression in xenograft models, highlighting its potential as an anticancer agent .
  • Inflammatory Diseases : Preliminary findings suggest that the compound may also have applications in treating inflammatory diseases by modulating apoptotic pathways involved in immune responses .

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